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Cat. No.: B12393829 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Glutamate dehydrogenase (GDH) is a mitochondrial enzyme that plays a crucial role in cellular

metabolism by catalyzing the reversible oxidative deamination of L-glutamate to α-

ketoglutarate, using either NAD⁺ or NADP⁺ as a cofactor.[1][2] This reaction serves as a critical

link between carbon and nitrogen metabolism.[3] The activity of GDH is subject to complex

allosteric regulation by various metabolites, including activation by ADP and inhibition by GTP,

making it a target of interest in metabolic research and drug discovery.[4][5] Measuring GDH

activity is essential for understanding its function in health and disease, as elevated serum

levels can be indicative of liver damage involving hepatocyte necrosis.

Principle of the Assay
This protocol describes a continuous spectrophotometric assay for determining GDH activity.

The assay measures the rate of the oxidative deamination of L-glutamate to α-ketoglutarate.

This reaction is coupled to the reduction of deamino-NADPH (3-acetylpyridine adenine

dinucleotide phosphate, 3-APAD⁺), a synthetic analog of NADP⁺. The reduced form, 3-

APADPH, has a distinct absorbance maximum at 363 nm. The rate of increase in absorbance

at 363 nm is directly proportional to the GDH activity in the sample. The use of an analog like 3-
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APAD⁺ can be advantageous in certain experimental contexts, such as dissecting the kinetic

properties of the enzyme or avoiding interference from other cellular components.

The enzymatic reaction is as follows:

L-Glutamate + 3-APAD⁺ + H₂O --Glutamate Dehydrogenase--> α-Ketoglutarate + 3-APADPH +

NH₄⁺ + H⁺

Experimental Protocol
Materials and Reagents

Bovine Liver Glutamate Dehydrogenase (GDH), e.g., Sigma-Aldrich Cat# G2626 or Roche

Cat# 10127738001

L-Glutamic acid monosodium salt (Sigma-Aldrich, Cat# G1626)

3-Acetylpyridine adenine dinucleotide phosphate, oxidized form (3-APAD⁺)

Tris-HCl (Sigma-Aldrich, Cat# T5941)

EDTA (Sigma-Aldrich, Cat# E9884)

ADP (Adenosine 5'-diphosphate sodium salt) (Sigma-Aldrich, Cat# A2754) - Optional

activator

GTP (Guanosine 5'-triphosphate sodium salt) (Sigma-Aldrich, Cat# G8877) - Optional

inhibitor

Ultrapure water

UV/Vis Spectrophotometer capable of reading at 363 nm

Quartz cuvettes (1 cm path length)

Calibrated micropipettes and tips

Reagent Preparation
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Assay Buffer (100 mM Tris-HCl, 1 mM EDTA, pH 8.0):

Dissolve 12.11 g of Tris base and 0.372 g of EDTA (disodium salt, dihydrate) in ~900 mL

of ultrapure water.

Adjust the pH to 8.0 at 25°C using concentrated HCl.

Bring the final volume to 1 L with ultrapure water.

Store at 4°C.

L-Glutamate Stock Solution (200 mM):

Dissolve 0.37 g of L-glutamic acid monosodium salt in 10 mL of Assay Buffer.

Store in aliquots at -20°C.

3-APAD⁺ Stock Solution (10 mM):

Prepare a 10 mM stock solution of 3-APAD⁺ in Assay Buffer.

Note: Protect from light and store in aliquots at -20°C.

GDH Enzyme Stock Solution:

Prepare a 1 mg/mL stock solution of GDH in Assay Buffer.

Store on ice for immediate use or in aliquots at -20°C for long-term storage. Further dilute

in Assay Buffer to achieve a working concentration that gives a linear rate of absorbance

change (e.g., 0.05-0.2 U/mL).

Assay Procedure
Set the spectrophotometer to 363 nm and equilibrate to 25°C.

Prepare the reaction mixture in a 1 cm path length quartz cuvette. Add the reagents in the

following order:
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Reagent Volume (µL) Final Concentration

Assay Buffer (pH 8.0) 820 -

L-Glutamate (200 mM) 50 10 mM

3-APAD⁺ (10 mM) 30 0.3 mM

Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer for

5 minutes to allow for temperature equilibration and to record a baseline reading.

Initiate the reaction by adding 100 µL of the diluted GDH enzyme solution to the cuvette. The

final volume is 1 mL.

Immediately mix by inversion and start recording the absorbance at 363 nm every 15

seconds for a total of 5 minutes.

Ensure the rate of absorbance increase is linear for at least 2-3 minutes. If the rate is too fast

or too slow, adjust the enzyme concentration accordingly.

For inhibitor/activator screening, the respective compounds can be pre-incubated with the

enzyme in the reaction mixture before the addition of the final substrate to initiate the

reaction.

Data Analysis and Presentation
Calculation of Enzyme Activity
The activity of Glutamate Dehydrogenase is calculated using the Beer-Lambert law:

Activity (µmol/min/mL) = (ΔA₃₆₃/min) / (ε × L) × 1000 × Df

Where:

ΔA₃₆₃/min: The linear rate of change in absorbance at 363 nm per minute.

ε (Molar Extinction Coefficient): 9.1 mM⁻¹cm⁻¹ (9100 M⁻¹cm⁻¹) for reduced 3-APADPH at

363 nm.
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L (Path Length): 1 cm.

1000: Conversion factor from Molar to µMolar concentration.

Df: Dilution factor of the enzyme in the final reaction volume.

Unit Definition: One unit (U) of Glutamate Dehydrogenase is defined as the amount of enzyme

that catalyzes the formation of 1.0 µmole of 3-APADPH per minute under the specified

conditions.

Representative Quantitative Data
The following table summarizes typical kinetic constants for bovine liver GDH using its natural

coenzyme, NADP⁺. Kinetic parameters may differ when using the analog 3-APAD⁺.

Parameter Substrate Value Source

Km L-Glutamate 1.8 mM

Km NADP⁺ 47 µM

Km α-Ketoglutarate 0.7 mM

Km NADPH 26 µM

pH Optimum
Oxidative

Deamination
~8.0

Visualizations
Enzymatic Reaction Pathway
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Caption: Reaction catalyzed by Glutamate Dehydrogenase.

Experimental Workflow Diagram
Caption: Workflow for the GDH deamino-NADPH assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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